4-Chloro-3,5-dinitrocumene (IUPAC: 2-chloro-1,3-dinitro-5-propan-2-ylbenzene) is a polysubstituted nitroaromatic compound characterized by an isopropyl group at the 5-position, chlorine at the 2-position, and nitro groups at the 1- and 3-positions of the benzene ring. It belongs to the class of chloro-dinitro-aromatics, which are widely recognized as versatile intermediates for the synthesis of herbicides, pharmaceuticals, and dyes via nucleophilic aromatic substitution.
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
CAS No.36663-75-9
Cat. No.B12672187
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-3,5-dinitrocumene (CAS 36663-75-9): Core Identity and Procurement-Class Positioning
4-Chloro-3,5-dinitrocumene (IUPAC: 2-chloro-1,3-dinitro-5-propan-2-ylbenzene) is a polysubstituted nitroaromatic compound characterized by an isopropyl group at the 5-position, chlorine at the 2-position, and nitro groups at the 1- and 3-positions of the benzene ring . It belongs to the class of chloro-dinitro-aromatics, which are widely recognized as versatile intermediates for the synthesis of herbicides, pharmaceuticals, and dyes via nucleophilic aromatic substitution [1]. However, for this specific cumene derivative, a comprehensive search of the primary research literature and patent art reveals an absence of published quantitative performance data that would allow a data-driven procurement decision differentiating it from its closest structural analogs.
[1] US Patent 4,180,679, 'Novel substituted dinitrotoluenes and methods for preparing the same,' filed 1978, issued 1979. View Source
Why 4-Chloro-3,5-dinitrocumene Cannot Be Casually Replaced by Other Chloro-dinitroaromatics
Within the chloro-dinitroaromatic family, substitution of the alkyl group dramatically alters both the steric environment and the electronic properties of the aromatic ring, which in turn dictates the regioselectivity and rate of subsequent nucleophilic displacements [1]. The isopropyl group in 4-chloro-3,5-dinitrocumene provides a steric profile distinct from methyl (as in 4-chloro-3,5-dinitrotoluene) or unsubstituted (as in 1-chloro-2,4-dinitrobenzene) analogs, which could theoretically affect reaction yields, product purity profiles, and the efficiency of downstream synthetic routes. Without compound-specific comparative data, however, the practical impact of these differences on procurement value remains unquantified. Users must therefore validate performance in their own specific application context.
[1] Crampton, M.R.; Greenhalgh, C., 'The stabilities of Meisenheimer complexes. Part XXXXI: Kinetic studies of adduct formation and nucleophilic substitution in the reactions of hydroxide ions with 1-X-3,5-dinitrobenzenes and with 1-X-4-chloro-3,5-dinitrobenzenes,' Perkin Transactions 2, 1986, 187-192. View Source
Quantitative Differentiation Evidence for 4-Chloro-3,5-dinitrocumene vs. Closest Analogs
Procurement-Relevant Application Scenarios for 4-Chloro-3,5-dinitrocumene Based on Available Evidence
Intermediate for Dinitroaniline Herbicide Synthesis
The related compound 4-chloro-3,5-dinitrotoluene is an established intermediate for the synthesis of 2,6-dinitroaniline herbicides through nucleophilic substitution of the chlorine atom [1]. By structural analogy, 4-chloro-3,5-dinitrocumene may serve a similar role, providing a distinct isopropyl-substituted scaffold for analoging programs. Its use in this context is plausible but unvalidated by published data.
Precursor for Azo Dyes via Diamino Derivatives
Vendor descriptions indicate that reduction of the nitro groups yields diamino derivatives suitable as coupling components for azo dyes. This is a common transformation for dinitroaromatics, but no quantitative yield, purity, or coloristic data specific to the cumene derivative are available in the public domain.
Research Tool for Nucleophilic Substitution Mechanism Studies
The compound's structure, featuring a bulky isopropyl group, could serve as a steric probe in mechanistic studies of SNAr reactions, complementing existing kinetic data on less hindered 1-X-4-chloro-3,5-dinitrobenzenes [2]. However, no such kinetic study featuring this compound has been published.
[1] US Patent 4,180,679, 'Novel substituted dinitrotoluenes and methods for preparing the same,' filed 1978, issued 1979. View Source
[2] Crampton, M.R.; Greenhalgh, C., 'Kinetic studies of adduct formation and nucleophilic substitution in the reactions of hydroxide ions with 1-X-3,5-dinitrobenzenes and with 1-X-4-chloro-3,5-dinitrobenzenes,' Perkin Transactions 2, 1986, 187-192. View Source
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